4-methyl-4H-pyran-2,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4H-pyran-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-4H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDNSNSMLCGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(OC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 4h Pyran 2,6 Dicarboxylic Acid and Derivatives
Established Synthetic Pathways for the 4-Methyl-4H-pyran-2,6-dicarboxylic Acid Core
Multi-step Chemical Reaction Sequences
A likely multi-step chemical reaction sequence for the synthesis of this compound involves a one-pot, three-component reaction. This approach is analogous to the synthesis of other 4-substituted 4H-pyran derivatives. nih.gov The general strategy involves the initial formation of a dihydropyran intermediate, which can then be converted to the target dicarboxylic acid.
The key steps in this proposed sequence would be:
Knoevenagel Condensation: Reaction of an aldehyde (in this case, acetaldehyde (B116499) to introduce the methyl group at the 4-position) with a compound containing an active methylene (B1212753) group.
Michael Addition: The product from the Knoevenagel condensation then undergoes a Michael addition with a 1,3-dicarbonyl compound.
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the 4H-pyran ring.
Hydrolysis: Subsequent hydrolysis of ester or other functional groups would yield the final dicarboxylic acid.
Specific Precursors and Reaction Conditions
For the synthesis of this compound, the following precursors are proposed:
Acetaldehyde: This would serve as the source of the methyl group at the 4-position of the pyran ring.
A Pyruvate Derivative (e.g., diethyl 2-oxosuccinate): This would provide the carbon backbone for the dicarboxylic acid functionality.
A Base or Acid Catalyst: To facilitate the condensation and cyclization reactions.
The reaction would likely be carried out in a suitable solvent, and the conditions (temperature, reaction time) would need to be optimized to maximize the yield of the desired product. The synthesis of related 4-substituted pyridine-2,6-dicarboxylic acids via a dihydropyran intermediate from pyruvates and aldehydes further supports the feasibility of this approach. oist.jp
Synthesis of Related Pyran-2,6-dicarboxylic Acid Systems
The synthesis of several related pyran-2,6-dicarboxylic acid systems is well-documented and provides valuable context for the synthesis of the target molecule.
Preparation of 4H-Pyran-2,6-dicarboxylic Acid
A specific method for the preparation of 4H-pyran-2,6-dicarboxylic acid has been reported, although the full details of the procedure are not widely available. tandfonline.com General synthetic strategies for the 4H-pyran core often involve the reaction of 1,3-dicarbonyl compounds with various electrophiles, followed by cyclization. nih.gov
Preparation of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)
The synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid, is well-established and typically involves a Claisen condensation. wisconsin.edu A patented procedure describes a multi-step reaction of diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a base like sodium ethoxide. wisconsin.edu
The reaction proceeds through the formation of ethyl dioxovalerate, which then undergoes a Claisen condensation with another equivalent of diethyl oxalate. The resulting intermediate is then neutralized and refluxed with acid to promote cyclization and formation of chelidonic acid. nih.gov
Table 1: Precursors and Reaction Conditions for the Synthesis of Chelidonic Acid
| Precursor | Reagent/Catalyst | Solvent | Key Reaction Steps |
|---|---|---|---|
| Diethyl oxalate | Sodium ethoxide | Ethanol (B145695) | Claisen Condensation |
Synthesis of Esters and Other Carboxylic Derivatives
Various esters and other carboxylic acid derivatives of pyran-2,6-dicarboxylic acid systems have been synthesized. These derivatives are often prepared from the corresponding dicarboxylic acid or its acid chloride.
For instance, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate can be synthesized via the esterification of chelidonic acid or through the intramolecular cyclization of diethyl 2,4,6-trioxoheptanedioate. Amide derivatives, such as 4-oxo-4H-pyran-2,6-dicarboxamide, can be prepared by reacting the corresponding ester (e.g., diethyl chelidonate) with ammonia. acs.org Further reactions can convert these amides into other functional groups, such as nitriles, leading to compounds like 2,6-dicyano-4H-pyran-4-one. acs.org
Green Chemistry Approaches in Pyran Synthesis
Green chemistry principles are central to the contemporary synthesis of pyran derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mjbas.com These goals are achieved through the development of advanced catalytic systems, the implementation of solvent-free reaction conditions, and the utilization of renewable resources.
A variety of catalysts have been developed to facilitate the synthesis of 4H-pyran derivatives, often through one-pot multicomponent reactions. These catalysts enhance reaction rates, improve yields, and can often be recovered and reused, aligning with the principles of sustainable chemistry. nih.govmjbas.com Heterogeneous catalysts are particularly valuable as they are easily separated from the reaction mixture. nih.gov
Examples include metal-organic frameworks (MOFs) like Cu2(NH2-BDC)2(DABCO), which have been used as effective heterogeneous catalysts in the three-component synthesis of 4H-pyrans from aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov Magnetic nanoparticles, such as those functionalized with catalysts, offer another reusable option, as they can be easily removed from the reaction medium using an external magnet. nih.gov Other notable catalytic systems include ionic liquids, which can act as both the catalyst and the reaction medium, and various nanocatalysts that provide high surface area and catalytic efficiency. nih.govtandfonline.com
Table 1: Selected Catalytic Methods for 4H-Pyran Synthesis
| Catalyst Type | Specific Example | Key Advantages | Reference |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Cu₂(NH₂-BDC)₂(DABCO) | Heterogeneous, reusable, good to excellent yields. | nih.gov |
| Magnetic Nanoparticles | Fe₃O₄@SiO₂-guanidine-PAA | Easily separable, reusable, high yields. | nih.gov |
| Task-Specific Ionic Liquid | [bmim]OH | Acts as catalyst and medium, reusable, high yields, short reaction times. | tandfonline.com |
| Rare Earth Metal Oxide | Neodymium (III) oxide (Nd₂O₃) | Highly efficient, recyclable, inexpensive, uses green solvents (water). | mjbas.com |
| Polymer-Supported Catalyst | Poly(4-vinylpyridine)-supported copper iodide (P4VPy–CuI) | Green, recyclable, operates in water, high yields. | researchgate.net |
Eliminating volatile and often hazardous organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. rsc.org For the synthesis of 4H-pyran derivatives, mechanochemical methods such as grinding and ball milling have proven highly effective. nih.govtandfonline.com
These techniques involve the mechanical grinding of reactants, sometimes in the presence of a catalytic amount of a substance. tandfonline.com The energy supplied through grinding can initiate reactions that would typically require heating in a solvent. nih.gov For instance, the multicomponent synthesis of 6-amino-5-cyano-4-aryl-4H-pyrans has been successfully achieved under solvent-free grinding conditions at room temperature. tandfonline.com This approach not only avoids solvents but also leads to high yields and shorter reaction times. nih.govrsc.org
Table 2: Comparison of Solvent-Free vs. Conventional Synthesis for 4H-Pyrans
| Parameter | Solvent-Free Method (e.g., Grinding) | Conventional Solvent-Based Method |
|---|---|---|
| Environmental Impact | Low (no solvent waste). rsc.org | High (solvent disposal issues). |
| Reaction Time | Often shorter. nih.gov | Can be lengthy. |
| Energy Consumption | Generally lower (no heating required). tandfonline.com | Higher (often requires reflux/heating). |
| Product Yield | Good to excellent. rsc.org | Variable. |
| Work-up Procedure | Simpler, often involves just washing and filtration. nih.gov | More complex (extraction, distillation). |
The transition from fossil-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. abiosus.org Biomass, which includes carbohydrates, lignins, and oils, offers a rich source of highly functionalized molecules that can be converted into valuable chemical building blocks. nih.gov For pyran synthesis, researchers are exploring pathways that begin with biomass-derived materials.
For example, 2-pyrones have been synthesized from furfuryl alcohol, a renewable resource derived from agricultural byproducts like bran or bagasse. researchgate.netscispace.com Similarly, aldaric acids, which can be obtained from the oxidation of C6 sugars found in biomass, have been used as precursors for preparing pyrone derivatives like 3-hydroxy-2-pyrone-6-carboxylic acid. researchgate.net Utilizing these starting materials not only reduces reliance on petrochemicals but also valorizes agricultural waste streams, contributing to a circular economy. researchgate.net
Cascade and Multicomponent Reactions for Functionalized Pyran Scaffolds
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful tools in organic synthesis for building complex molecules in a single operation. nih.govrsc.org These processes are highly atom-economical and efficient, as they avoid the need for isolating intermediates, thereby saving time, reagents, and solvents. mjbas.com
The synthesis of the 4H-pyran core is frequently accomplished via a three-component reaction, typically involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). nih.govnih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to form the pyran ring. nih.gov
More complex scaffolds, such as pyranopyrazoles, can also be constructed using these elegant strategies. An efficient cascade annulation reaction has been developed for creating highly functionalized pyranopyrazole scaffolds with three contiguous stereogenic centers, starting from chalcone (B49325) epoxides. nih.gov Such reactions demonstrate the power of cascade processes to rapidly generate intricate molecular architectures from simple precursors. nih.gov
Derivatization Strategies for Pyran-2,6-dicarboxylic Acid Systems
Derivatization is crucial for tuning the physicochemical and biological properties of a core scaffold. For pyran-2,6-dicarboxylic acid systems, derivatization can occur at the carboxylic acid groups, the C4 position, or by modifications to the pyran ring itself.
The 4H-pyran ring is a non-aromatic, six-membered heterocycle containing one oxygen atom and two double bonds. vedantu.com Its reactivity is distinct from aromatic systems. The electrophilic centers in related pyranone systems are susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions. clockss.org This inherent reactivity can be exploited to transform the pyran ring into other heterocyclic or carbocyclic systems.
Modifications can also involve altering the substituents attached to the ring. For instance, in analogues of the potassium-channel activator cromakalim, which contains a pyran ring, systematic replacement of the C-2 methyl groups with hydrogen atoms was performed to study structure-activity relationships. rsc.org This type of modification directly probes the steric and conformational requirements of the molecule. For a compound like this compound, similar strategies could be employed, such as changing the C4-methyl group to other alkyl or aryl substituents to modulate its properties. The synthesis of various 4-aryl-4H-pyran-3,5-dicarboxylic acid esters demonstrates the feasibility of introducing diverse groups at the C4 position. nih.gov
Functionalization of Carboxylic Acid Groups
The carboxylic acid moieties at the C2 and C6 positions of the pyran ring are the primary sites for chemical modification. Key functionalization reactions include esterification and amidation, which yield a diverse range of derivatives.
Esterification
The conversion of the dicarboxylic acid to its corresponding esters can be achieved through several standard methods. The choice of method often depends on the desired scale, the nature of the alcohol, and the required purity of the final product.
Acid-Catalyzed Esterification (Fischer Esterification): This is a direct method involving the reaction of the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction. acs.org For the analogous compound, 4-oxo-4H-pyran-2,6-dicarboxylic acid, the diethyl ester can be readily synthesized by refluxing in ethanol with a sulfuric acid catalyst. nih.gov
Via Acyl Chloride Intermediate: A more reactive pathway involves the initial conversion of the dicarboxylic acid to the corresponding diacyl chloride. This is typically accomplished by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic diacyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This method was successfully used for the synthesis of various esters of the analogous pyridine-2,6-dicarboxylic acid. mdpi.com
The table below summarizes representative conditions for esterification based on analogous compounds.
| Starting Material (Analog) | Reagents | Product | Yield |
| Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate | EtOH, H₂SO₄, reflux | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 43% nih.gov |
| Pyridine-2,6-dicarbonyl dichloride | Phenol, NEt₃ | Diphenyl pyridine-2,6-dicarboxylate | Not specified mdpi.com |
| Pyridine-2,6-dicarbonyl dichloride | Methanol, NEt₃ | Dimethyl pyridine-2,6-dicarboxylate | Not specified mdpi.com |
Amidation
The synthesis of amides from this compound can also follow several synthetic routes, leading to the formation of mono-amides, di-amides, or more complex polyamide structures.
From Esters: The corresponding esters of the dicarboxylic acid can serve as precursors for amides. For instance, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been converted into 4-oxo-4H-pyran-2,6-dicarboxamide by reaction with aqueous ammonia, achieving a high yield. nih.gov This method is particularly useful if the ester is more readily available than the acid itself.
Via Acyl Chloride Intermediate: Similar to esterification, the most common and efficient method for amide synthesis involves the formation of the diacyl chloride intermediate using thionyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding bis-amide. This approach has been used to prepare a series of N-alkylaniline bis-amides from pyridine-2,6-dicarboxylic acid in excellent yields. nih.gov
Direct Amidation: Modern catalytic methods allow for the direct condensation of carboxylic acids and amines. Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective for the synthesis of diamides from dicarboxylic acids by activating the carbonyl group of the acid. acs.org This method avoids the need for harsh reagents like thionyl chloride.
The table below details reaction conditions for amidation based on analogous structures.
| Starting Material (Analog) | Reagents | Product | Yield |
| Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 20% aq. NH₃, 0 °C | 4-Oxo-4H-pyran-2,6-dicarboxamide | 87% nih.gov |
| Pyridine-2,6-dicarboxylic acid | 1) SOCl₂, reflux; 2) N-alkylaniline, Et₃N | N,N'-dialkyl-N,N'-diphenylpyridine-2,6-dicarboxamide | 86-90% nih.gov |
| General Dicarboxylic Acid | Amine, Nb₂O₅, o-xylene, 135 °C | Diamide | Not specified acs.org |
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis of 4-methyl-4H-pyran-2,6-dicarboxylic acid and Derivatives
Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
For pyran derivatives, ¹H NMR spectroscopy reveals characteristic signals for the protons on the pyran ring and the substituent groups. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, protons adjacent to the oxygen heteroatom and the carboxylic acid groups would be expected to resonate at a lower field (higher ppm values) due to deshielding effects. The methyl group protons at the C4 position would appear as a distinct singlet, while the protons on the pyran ring would exhibit characteristic splitting patterns (e.g., doublets or multiplets) depending on their coupling with neighboring protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the dicarboxylic acid groups are typically observed at the downfield end of the spectrum (around 160-180 ppm). The sp²-hybridized carbons of the pyran ring and the sp³-hybridized carbon bearing the methyl group would also have characteristic chemical shifts.
| Table 1: Representative NMR Data for Ethyl 4H-Pyran-4-one-2-carboxylate in CDCl₃ mdpi.com | ||
|---|---|---|
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-C | - | 152.8 |
| 3-CH | 7.11 (d, J = 2.4 Hz) | 119.9 |
| 4-C=O | - | 178.4 |
| 5-CH | 6.44 (dd, J = 5.7, 2.4 Hz) | 118.4 |
| 6-CH | 7.83 (d, J = 5.7 Hz) | 155.2 |
| Ester C=O | - | 159.7 |
| CH₂ | 4.43 (q, J = 7.2 Hz) | 62.9 |
| CH₃ | 1.41 (t, J = 7.2 Hz) | 13.9 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the O-H, C=O, and C-O bonds of the carboxylic acid groups, as well as the C-O-C ether linkage and C=C bonds within the pyran ring.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules. The carbonyl (C=O) stretching vibration of the carboxylic acid groups gives rise to a strong, sharp absorption band, generally in the range of 1760-1690 cm⁻¹. libretexts.org The exact position of this band can be influenced by factors such as conjugation and hydrogen bonding. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com
Additionally, the C-O stretching vibration of the carboxylic acid would be observed in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The spectrum would also display bands corresponding to the C-H stretching and bending vibrations of the methyl group and the pyran ring.
The following table summarizes the expected key IR absorption bands for a dicarboxylic acid functionalized pyran derivative.
| Table 2: General IR Absorption Ranges for Carboxylic Acid Functional Groups acs.orgorgchemboulder.comlibretexts.orgspectroscopyonline.comresearchgate.net | |
|---|---|
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300 - 2500 (very broad) |
| C=O stretch (Carboxylic acid) | 1760 - 1690 (strong) |
| C-O stretch (Carboxylic acid) | 1320 - 1210 |
| O-H bend (Carboxylic acid) | 1440 - 1395 and 950 - 910 |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum would confirm its molecular weight.
In the case of dicarboxylic acids, common fragmentation pathways observed in mass spectrometry involve the loss of small, stable molecules. For short-chain carboxylic acids, prominent peaks can be observed due to the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org The fragmentation of dicarboxylic acids can also proceed through the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The specific fragmentation pattern of this compound would provide clues about the stability of different parts of the molecule and help in confirming the proposed structure. For instance, cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. libretexts.orgnih.govnih.gov
The following table outlines some of the expected fragmentation patterns for dicarboxylic acids in mass spectrometry.
| Table 3: Common Mass Spectrometry Fragmentation Patterns for Dicarboxylic Acids libretexts.orgresearchgate.net | |
|---|---|
| Fragmentation | Description |
| [M - H₂O] | Loss of a water molecule |
| [M - CO₂] | Loss of a carbon dioxide molecule |
| [M - COOH] | Loss of a carboxyl group |
| [M - H₂O - CO₂] | Consecutive loss of water and carbon dioxide |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The 4H-pyran ring in this compound contains conjugated double bonds, which are expected to absorb UV radiation.
The wavelength of maximum absorbance (λ_max) is a key parameter obtained from a UV-Vis spectrum. The extent of conjugation in a molecule significantly influences its λ_max. As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λ_max to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.comuobabylon.edu.iq
The table below shows how the λ_max changes with the increasing number of conjugated double bonds in a series of polyenes, illustrating the effect of conjugation.
| Table 4: Effect of Conjugation on λ_max masterorganicchemistry.comuobabylon.edu.iq | |
|---|---|
| Compound | λ_max (nm) |
| Ethene | 174 |
| Butadiene | 217 |
| Hexatriene | 258 |
X-ray Crystallography for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Studies on derivatives of pyran-2,6-dicarboxylic acid and related compounds have provided valuable insights into their solid-state structures. For instance, the crystal structure of ethyl 4H-pyran-4-one-2-carboxylate revealed a completely planar heterocyclic ring. mdpi.com X-ray analysis of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters has shown that the pyran ring can adopt a nearly planar conformation. researchgate.netnih.gov
The crystal structure of this compound would reveal the precise bond lengths and angles of the pyran ring and the substituent groups. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which play a crucial role in determining the crystal packing.
The following table presents crystallographic data for a representative pyran derivative, ethyl 4H-pyran-4-one-2-carboxylate, and a pyridine-2,6-dicarboxylic acid complex to illustrate the type of information obtained from single-crystal X-ray diffraction studies. mdpi.comgexinonline.comresearchgate.net
| Table 5: Representative Crystallographic Data for Pyran and Pyridine (B92270) Dicarboxylic Acid Derivatives mdpi.comresearchgate.net | ||
|---|---|---|
| Parameter | Ethyl 4H-Pyran-4-one-2-carboxylate mdpi.com | Cu(II) complex of Pyridine-2,6-dicarboxylic acid researchgate.net |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | C2/c |
| a (Å) | 7.7844(7) | 20.9393(4) |
| b (Å) | 6.4742(6) | 7.94330(10) |
| c (Å) | 15.1151(14) | 19.9093(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 117.686(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 761.77(12) | 2932.32(9) |
| Z | 4 | 4 |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of intermolecular forces, with hydrogen bonding being particularly significant for carboxylic acids. For dicarboxylic acids, these interactions are pivotal in the formation of stable, ordered crystalline lattices.
In the crystal structure of related compounds, such as the calcium salt of 4H-pyran-2,6-dicarboxylic acid trihydrate, extensive hydrogen bonding networks are observed. iucr.org These networks involve the carboxylate groups and water molecules of crystallization. It is highly probable that this compound would also exhibit intricate hydrogen bonding patterns. The two carboxylic acid groups provide both hydrogen bond donors (-OH) and acceptors (C=O), facilitating the formation of robust intermolecular connections.
A detailed analysis of the crystal structure would likely reveal a layered or three-dimensional network stabilized by these hydrogen bonds. The specifics of these interactions, including bond distances and angles, are critical for understanding the physical properties of the solid material, such as melting point and solubility.
Conformational Analysis in the Crystalline State
The conformation of the 4H-pyran ring is a key aspect of the molecule's three-dimensional structure. Unlike aromatic rings, the 4H-pyran ring is not planar due to the sp³-hybridized carbon atom at the 4-position. X-ray crystallographic studies of various 4H-pyran derivatives have revealed several possible conformations for the pyran ring.
For instance, a "flattened-boat" conformation has been observed in a 4H-pyran-3-carboxylate derivative. researchgate.net In other substituted 4H-pyrans, a strongly flattened boat conformation is also reported. nih.gov The exact conformation of the pyran ring in this compound in the solid state would be influenced by the steric and electronic effects of the methyl and dicarboxylic acid substituents, as well as the forces involved in crystal packing.
The orientation of the two carboxylic acid groups relative to the pyran ring is another important conformational feature. Torsion angles would define the planarity or deviation from planarity of these groups with respect to the ring. These conformational details, including precise bond lengths, bond angles, and torsion angles, can be definitively determined through single-crystal X-ray diffraction analysis. Such data provides a detailed picture of the molecule's geometry in the solid state.
Advanced Spectroscopic Studies
Advanced spectroscopic techniques are indispensable for probing the electronic structure and dynamics of molecules. For pyran-based systems, these methods can elucidate the nature of electronic transitions and the behavior of excited states.
Laser Spectroscopy for Electronic Structure and Excited-State Characterization of Pyran-4-one Systems
Laser-based techniques, such as laser-induced fluorescence and transient absorption spectroscopy, are employed to investigate the electronic transitions and the fate of molecules after they absorb light. In pyran-4-one systems, the electronic transitions typically involve the promotion of an electron from a bonding or non-bonding molecular orbital to an anti-bonding orbital (e.g., π → π* and n → π* transitions). wikipedia.orglibretexts.org
Studies on substituted 4H-pyran-4-ones have shown that the nature and position of substituents significantly influence the absorption and emission properties. For example, the introduction of an electron-donating group can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. The methyl group in this compound is a weak electron-donating group and would be expected to have a modest effect on the electronic transitions of the pyran system.
The photophysical properties of these systems are also sensitive to the solvent environment. In a study of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, a noticeable solvatochromism was observed, where the emission wavelength changes with the polarity of the solvent. mdpi.com This is indicative of a change in the dipole moment of the molecule upon excitation.
Characterization of the excited states includes determining their lifetimes and quantum yields. The excited state can deactivate through several pathways, including fluorescence, phosphorescence, and non-radiative decay. Laser spectroscopy allows for the time-resolved study of these processes, providing insights into the dynamics of the excited states.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Methanol | 363 | 566 | mdpi.com |
| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Dichloromethane | 359 | 502 | mdpi.com |
Computational and Theoretical Investigations of Pyran Dicarboxylic Acids
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of heterocyclic compounds like pyran dicarboxylic acids. researchgate.net These computational methods allow for the accurate prediction of optimized geometries, vibrational frequencies, and various electronic parameters. nih.govyoutube.com Calculations are typically performed using a combination of a functional, such as Becke's three-parameter hybrid exchange-correlation functional (B3LYP), and a basis set like 6-31G(d,p) or 6-311G**, which provides a quantitative description of the molecule's structure in the gas phase. nih.govnih.govscifiniti.com For 4-methyl-4H-pyran-2,6-dicarboxylic acid, DFT calculations would reveal a non-planar ring structure due to the sp³-hybridized carbon at the 4-position. The geometry optimization process seeks the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. nih.gov
The introduction of substituents also alters the electronic distribution within the molecule, which is reflected in its dipole moment. DFT calculations can quantify this change. nih.gov The location and electronic nature (electron-donating or electron-withdrawing) of a substituent can significantly affect the magnitude and vector of the dipole moment. mdpi.com For this compound, the electronegative oxygen atoms of the carboxylic acid groups and the pyran ring ether linkage, combined with the methyl group, result in a specific net dipole moment that influences its solubility and intermolecular interactions.
| Compound/System | Substituent(s) | Observed/Calculated Effect on Ring Structure | Impact on Dipole Moment |
|---|---|---|---|
| 4-aryl-4H-pyranes | Aryl group at C4 | Heterocycle is nearly planar; conformation (s-cis/s-trans) depends on aryl substitution. | Electron-donating groups decrease the half-wave potential; electron-accepting groups slightly increase it. |
| Halogenated pyran analogues | Axial halogen at C4 | Causes deviation in intra-annular torsion angles due to 1,3-diaxial repulsion, distorting the 4C1 conformation. nih.gov | Halogens on the same side of the ring increase the overall molecular dipole moment. nih.gov |
| 4-methyl-4H-thiopyran derivative | Methyl group at C4 | Adopts a flattened boat conformation with the methyl group in an axial position. | N/A |
| Substituted Squaraine Dyes | Electron-donating/withdrawing groups | N/A | Substituent location significantly impacts the magnitude and direction of the transition and static dipole moments. mdpi.com |
The aromaticity of a cyclic compound is a key determinant of its stability and reactivity. Aromaticity is typically assessed using magnetic and geometric criteria. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion where a negative value at the ring's center indicates aromatic character, while a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic system. mdpi.comgithub.ioresearchgate.net For the 4H-pyran ring in this compound, the presence of an sp³-hybridized carbon atom at the 4-position breaks the cyclic conjugation, rendering the ring non-aromatic. NICS calculations would be expected to yield values close to zero for the 4H-pyran ring. mdpi.com Geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) also quantify aromaticity based on bond length deviations from an ideal aromatic system. mdpi.com
| Computational Method | Parameter | Typical Finding for Pyran/Related Systems | Interpretation |
|---|---|---|---|
| NICS (Nucleus-Independent Chemical Shift) | NICS(0), NICS(1) (ppm) | Values close to zero for non-conjugated rings like 4H-pyran. researchgate.net | Indicates a non-aromatic character due to lack of a continuous ring current. github.io |
| NBO (Natural Bond Orbital) | Natural Atomic Charge (e) | Heterocyclic Oxygen: ~ -0.5 to -0.6 e; Carbonyl Oxygen: ~ -0.6 e. mdpi.com | Quantifies the polarity of bonds and reactivity sites. mdpi.com |
| Orbital Occupancy | Bonding orbitals (σ, π) ≈ 2 e; Lone pairs (LP) ≈ 2 e; Antibonding orbitals (σ, π) ≈ 0 e. wikipedia.org | Confirms the localized Lewis structure representation. wisc.edu | |
| Stabilization Energy E(2) (kcal/mol) | Significant values for interactions like LP(O) → σ(C-C) or π(C=C) → π(C=O). wisc.edu | Measures intramolecular charge transfer and delocalization effects that stabilize the molecule. wisc.edu |
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions. mdpi.comnih.gov Numerous studies have employed molecular docking to investigate the potential biological activities of pyran derivatives, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). mdpi.comnih.gov
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Target Enzyme (Example) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) | Cyclin-Dependent Kinase 2 (CDK2) nih.gov |
| Pyran Ring Oxygen (-O-) | Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | |
| Methyl Group (-CH₃) / Pyran Ring Backbone | Hydrophobic/Van der Waals Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
Comparison of Computational Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structures, the primary source of experimental validation is single-crystal X-ray diffraction. nih.govmdpi.com The geometric parameters (bond lengths, angles, and torsion angles) obtained from DFT geometry optimizations can be directly compared with those determined crystallographically. nih.gov Generally, a good correlation is observed between calculated and experimental structures, with minor discrepancies often attributed to the fact that calculations model a single molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, subject to packing forces and intermolecular interactions. mdpi.commdpi.com Studies on related pyridine-dicarboxylic acids and pyran derivatives have shown high levels of agreement between DFT-calculated and X-ray-determined geometries. researchgate.netmdpi.comresearchgate.net This comparison helps to confirm the accuracy of the computational model and the predicted conformation of the molecule. nih.gov
| Bond | DFT Calculated (Å) | X-ray Experimental (Å) | Difference (%) |
|---|---|---|---|
| C=O (carbonyl) | ~1.21 | ~1.22 | ~0.8% |
| C-O (hydroxyl) | ~1.35 | ~1.31 | ~3.0% |
| C-C (ring) | ~1.39 | ~1.39 | ~0.0% |
| C-N/C-O (ring heteroatom) | ~1.34 | ~1.35 | ~0.7% |
Beyond structural geometry, other calculated properties can also be compared with experimental results. For instance, calculated vibrational frequencies from DFT can be correlated with experimental data from FT-IR and Raman spectroscopy, aiding in the assignment of spectral bands to specific molecular motions. scifiniti.com Similarly, theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be matched with experimental spectra to understand electronic transitions. mdpi.com
Applications in Materials Science and Catalysis
4-methyl-4H-pyran-2,6-dicarboxylic acid and Analogues as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
While research specifically detailing this compound as a ligand is limited, its close analogue, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), has been successfully employed in the synthesis of various coordination polymers. The deprotonated form, chelidonate, is a versatile linker capable of coordinating with a range of metal ions to form diverse and intricate structures. mdpi.comrsc.org This anion's several oxygen atoms can act as hydrogen bond acceptors, further influencing the final supramolecular arrangement. mdpi.com
The synthesis of coordination polymers using pyran-dicarboxylate ligands like chelidonate often involves conventional techniques such as slow diffusion and hydrothermal methods. mdpi.com For instance, the slow diffusion of an aqueous solution of a pre-formed 1D zinc-chelidonate polymer into an ethanolic solution of a bridging N,N'-ligand (like 4,4′-bipyridine) at room temperature can yield single crystals of a 2D neutral coordination polymer. mdpi.com
Hydrothermal synthesis is another common approach, where reactions between a metal salt and the pyran-dicarboxylate ligand, sometimes in the presence of auxiliary ligands, are carried out in a sealed vessel at elevated temperatures. researchgate.net The choice of metal salt, co-ligands, and reaction conditions such as temperature and pH can influence the final crystal structure and dimensionality of the resulting framework. nih.gov
The general strategies for designing and synthesizing coordination polymers can be categorized as follows:
Conventional Methods: These include solvent evaporation, diffusion, and hydro(solvo)thermal techniques. rsc.org
Alternative Methods: Microwave-assisted, electrochemical, mechanochemical, and sonochemical methods are also employed to synthesize these materials. rsc.org
Post-Synthetic Modification: This involves modifying the MOF structure after its initial synthesis to introduce new functionalities. ua.es
The chelidonate dianion exhibits remarkable coordinating versatility, acting as a multidentate ligand that can bridge multiple metal centers. nih.gov The coordination behavior is dictated by its two carboxylate groups and the pyran ring's oxygen atom. Studies on metal complexes with the 4-oxo-4H-pyran-2,6-dicarboxylate dianion have revealed its ability to behave as a bridging ligand between two, three, or even four metal centers. nih.govresearchgate.net
The carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelation, and syn-syn or anti-anti bridging fashions. This flexibility allows for the formation of diverse structural motifs, from discrete mononuclear complexes to extensive 1D, 2D, and 3D polymers. rsc.org For example, in some structures, the chelidonate ligand bridges metal ions to form chains or sheets, while in others, it is part of a discrete molecular unit held together by hydrogen bonds. rsc.orgnih.gov
The use of pyran-dicarboxylate analogues has led to the creation of coordination polymers with varying dimensionalities and topologies. The final architecture is highly dependent on the coordination preferences of the metal ion and the presence of other ancillary ligands. mdpi.comrsc.org
1D Polymers: One-dimensional chain structures have been synthesized where metal ions are linked by chelidonate ligands. For example, a 1D coordination polymer with the formula [Zn(chel)(bipy)(OH₂)]·1/2H₂O was formed using zinc(II), chelidonate, and 2,2′-bipyridine. rsc.org In another instance, copper(II) ions and chelidonate formed 1D polymer chains that were further linked into a 3D framework by extensive hydrogen bonding. nih.gov
2D Polymers: Two-dimensional, sheet-like structures are also common. The reaction of zinc chelidonate with 4,4′-bipyridine (4,4-bipy) or 1,2-bis(4-pyridyl)ethane (B167288) (bpe) resulted in 2D neutral coordination polymers with formulas ²∞[Zn(chel)(4,4-bipy)(H₂O)]·2H₂O and ²∞[Zn(chel)(bpe)(H₂O)]·H₂O, respectively. mdpi.com In these structures, the chelidonate anion acts as a bridging ligand to create the 2D network. mdpi.com
3D Polymers: Three-dimensional frameworks have been constructed where the pyran-dicarboxylate ligand coordinates to four different metal sites. A notable example is [Cd(C₇H₂O₆)(H₂O)₂]·H₂O, which forms a 3D coordination polymer interwoven with a complex hydrogen-bonded framework. nih.gov
| Compound Formula | Metal Ion | Ancillary Ligand | Dimensionality | Reference |
|---|---|---|---|---|
| ²∞[Zn(chel)(4,4-bipy)(H₂O)]·2H₂O | Zn(II) | 4,4′-bipyridine | 2D | mdpi.com |
| ²∞[Zn(chel)(bpe)(H₂O)]·H₂O | Zn(II) | 1,2-bis(4-pyridyl)ethane | 2D | mdpi.com |
| [Cu(chel)(bipy)] | Cu(II) | 2,2′-bipyridine | 2D | rsc.org |
| [Zn(chel)(bipy)(OH₂)]·1/2H₂O | Zn(II) | 2,2′-bipyridine | 1D | rsc.org |
| [Cu(C₇H₂O₆)(H₂O)₄] | Cu(II) | None | 1D | nih.gov |
| [Cd(C₇H₂O₆)(H₂O)₂]·H₂O | Cd(II) | None | 3D | nih.gov |
Catalytic Applications of Pyran-Derived Materials
Metal-organic frameworks have garnered significant interest as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites. nih.gov MOFs derived from pyran-dicarboxylate linkers are promising candidates for catalysis, as they can incorporate catalytically active sites in several ways: through unsaturated metal centers acting as Lewis acids, through functional groups on the organic linker, or by encapsulating metal nanoparticles within their pores. nih.gov
MOFs function as heterogeneous catalysts, offering advantages over homogeneous catalysts such as ease of separation from the reaction mixture and potential for recyclability. researchgate.net The catalytic activity of a pyran-based MOF would stem from its specific structural and chemical features. The metal nodes (secondary building units) can act as Lewis acid sites, which are crucial for activating substrates in many organic reactions. mdpi.com Furthermore, the pyran-dicarboxylate linker itself, with its oxygen-rich structure, could participate in catalysis, for example, by acting as a Brønsted base or by influencing the electronic environment of the metal center.
The design of functional MOFs for catalysis can be tailored to enhance substrate diffusion, pre-activate substrates, and provide multifunctional sites for cooperative catalysis. researchgate.net While specific catalytic applications for MOFs based on this compound have not been extensively reported, the principles of MOF catalysis suggest their potential utility in a variety of reactions.
MOFs have proven to be effective catalysts for a wide range of organic transformations. Pyran-based MOFs could potentially catalyze reactions such as:
Knoevenagel Condensation: This is a key carbon-carbon bond-forming reaction. MOFs and coordination polymers have demonstrated high efficiency and recyclability as catalysts for this transformation. nih.gov The basic sites within the MOF structure can facilitate the reaction.
CO₂ Cycloaddition: The conversion of carbon dioxide into valuable chemicals, such as cyclic carbonates via reaction with epoxides, is an important area of green chemistry. MOFs, particularly those with accessible Lewis acid sites, are efficient catalysts for this process. nih.govmdpi.com
Synthesis of Heterocycles: MOFs have been employed as catalysts in multicomponent reactions for the synthesis of biologically important heterocyclic scaffolds, including various pyran derivatives themselves. nih.gov A pyran-dicarboxylate MOF could offer a unique environment for such syntheses, potentially influencing selectivity and yield.
Reusability and Robustness of Catalysts
The practical applicability of catalysts in industrial processes is heavily reliant on their reusability and robustness. Catalysts that can be easily recovered and reused for multiple cycles without a significant loss of activity are economically and environmentally advantageous. Research into catalysts derived from or incorporating pyran-based structures has shown promising results in terms of their stability and recyclability in various organic transformations.
One of the key advantages of using heterogeneous catalysts is the ease of their separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled. nih.gov For instance, in the synthesis of 4H-pyran derivatives, neodymium(III) oxide (Nd₂O₃) has been employed as a recyclable catalyst. mjbas.comresearchgate.net The catalyst can be recovered by simple filtration after the reaction, washed with a suitable solvent like hot ethanol (B145695), and dried for subsequent use. mjbas.comresearchgate.net Studies have demonstrated that such catalysts can be reused for at least three consecutive cycles with only a minimal loss in their catalytic activity. mjbas.com
The robustness of a catalyst is its ability to maintain its structural integrity and catalytic performance under the reaction conditions over extended periods. This is often influenced by the nature of the support material and the strength of the interaction between the active catalytic species and the support. For example, montmorillonite-supported Mn(II) complexes have been shown to be stable for up to three cycles in the epoxidation of cyclohexene (B86901) without a noticeable decrease in their catalytic activity. researchgate.net
In the context of green chemistry, the development of catalysts that can operate in environmentally benign solvents like water and can be easily recycled is a significant goal. mjbas.comnih.gov Organocatalysts, such as naturally occurring sodium alginate, have been utilized for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water. nih.gov This biopolymer-based catalyst can be readily separated from the reaction mixture and has been shown to be reusable for at least two cycles without a significant decline in its catalytic efficacy. nih.gov
The following table summarizes the reusability of various catalysts used in the synthesis of 4H-pyran derivatives, highlighting the number of cycles and the observed impact on their activity.
| Catalyst | Reaction | Solvent | Reusability (Cycles) | Impact on Activity |
| Neodymium(III) oxide (Nd₂O₃) | Synthesis of 4H-pyran derivatives | Water/Ethanol | At least 3 | Minimal loss of activity mjbas.comresearchgate.net |
| Sodium Alginate (SA) | Synthesis of 2-amino-3-cyano-4H-pyran derivatives | Water | At least 2 | No significant decrease in activity or selectivity nih.gov |
| Montmorillonite-supported Mn(II) complexes | Epoxidation of cyclohexene | Not specified | 3 | No noticeable loss of catalytic activity researchgate.net |
These examples underscore the ongoing efforts to develop robust and reusable catalysts for the synthesis of pyran-containing compounds, which is crucial for their sustainable application in various chemical processes.
Mechanistic Research on Molecular Interactions and Pathways
Molecular Recognition and Binding Mechanisms of Pyran Derivatives
Pyran derivatives are recognized for their diverse biological activities, which stem from their ability to form specific interactions with various biomolecules. nih.gov The presence of heteroatoms and a flexible core structure allows them to bind to enzymes and receptors, modulating their function through a variety of molecular interactions. nih.govnih.gov
Ligand-Enzyme Interactions
The binding of pyran derivatives to enzymes is a key aspect of their mechanism of action. These interactions are often characterized by a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov Molecular docking and crystallographic studies have provided detailed insights into how these ligands fit into the active sites of enzymes.
For instance, studies on various 4H-pyran derivatives have elucidated their binding modes with enzymes like Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. mdpi.com Molecular docking simulations revealed that promising 4H-pyran derivatives can fit into the ATP binding pocket of CDK2. mdpi.com Similarly, kojic acid fused 2-amino-3-cyano-4H-pyran derivatives have been shown to inhibit tyrosinase. nih.gov The binding mechanism involves hydrogen bonds and hydrophobic interactions with crucial amino acids in the enzyme's active site, as well as chelation with copper ions in the catalytic center. nih.gov In another example, dihydropyrancarboxamides, which are related to 4H-pyran structures, have been studied as inhibitors of influenza virus sialidases. acs.org Crystallographic analysis showed that the binding of these ligands involves the formation of an intramolecular salt bridge between two amino acid residues in the active site, which contributes significantly to the binding affinity. acs.org
Receptor Modulation Pathways
Beyond enzyme inhibition, pyran derivatives can also modulate the function of cell surface and intracellular receptors. Some 4H-pyrans have been identified as modulators of Ca2+ channels and nicotinic receptors. mdpi.com Their mechanism often involves direct binding to the receptor protein, causing a conformational change that either activates or inhibits its function. For example, certain 4H-pyran derivatives exhibit relaxant effects on smooth muscle, a characteristic often associated with the blocking of Ca2+ channels, similar to the action of 1,4-dihydropyridines. mdpi.com This suggests a potential mechanism where the pyran derivative binds to a site on the calcium channel, preventing the influx of calcium ions that is necessary for muscle contraction.
Role of Pyran Dicarboxylic Acids in Biological Processes (Focusing on Mechanisms)
Pyran dicarboxylic acids, including 4-methyl-4H-pyran-2,6-dicarboxylic acid, are notable for their structural similarity to endogenous molecules, allowing them to participate in specific biological pathways.
Interaction with Bacterial Sporulation Processes
One of the most well-documented roles for pyran dicarboxylic acids is their interaction with bacterial sporulation, particularly as a substitute for dipicolinic acid. researcher.liferesearchgate.net Dipicolinic acid is a crucial component of bacterial spores, contributing to their heat resistance and dormancy.
In a mutant of Bacillus megaterium unable to produce dipicolinic acid, 4H-pyran-2,6-dicarboxylic acid was able to completely restore normal sporulation. researcher.life The study found that spores formed in the presence of the pyran analogue had a higher density and greater heat stability than those formed with dipicolinic acid. researcher.life this compound was also found to be active in promoting germination, although the process occurred less rapidly compared to dipicolinic acid. researchgate.net The proposed mechanism involves the ability of the pyran dicarboxylic acid to form calcium chelates, mimicking the function of calcium dipicolinate in the spore core. researchgate.net
| Compound | Ability to Restore Sporulation | Relative Spore Heat Stability | Germination Activity |
|---|---|---|---|
| Dipicolinic Acid (DPA) | Yes (Control) | Standard | Active |
| 4H-pyran-2,6-dicarboxylic acid | Complete Restoration | Higher than DPA | As active as DPA |
| This compound | Not specified | Not specified | Active (less rapid than DPA) |
| 3-Methyldipicolinic acid | Not specified | Not specified | Active (less rapid than DPA) |
Modulation of Cellular Pathways (e.g., AMP Kinase activation)
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. nih.gov Its activation triggers pathways that increase ATP production while switching off ATP-consuming processes, thus restoring energy homeostasis. dundee.ac.ukdundee.ac.uk AMPK is activated when cellular ratios of AMP/ATP and ADP/ATP increase. nih.gov
Research into a derivative of pyran dicarboxylic acid has explored its potential to modulate this pathway. A study on 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, isolated from Tragia cannabina, investigated its effects on AMPK activation. researchgate.net While direct activation of the AMPK enzyme by this specific compound was part of the investigation, many compounds activate AMPK indirectly by causing cellular stress that depletes ATP, thereby increasing the AMP:ATP ratio. nih.gov For example, some agents inhibit mitochondrial function, leading to canonical activation of AMPK. dundee.ac.ukdundee.ac.uk The study on the pyran ester derivative from T. cannabina suggested a link to increased AMPK activity, which is a key mechanism for stimulating glucose uptake in cells. researchgate.net
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyran derivatives, SAR studies have provided insights into the features necessary for potent and selective interaction with biological targets.
For example, in the development of 4H-pyran derivatives as anticancer agents, SAR studies have shown that the nature and position of substituents on the pyran ring and its appendages are critical for activity. mdpi.comnih.gov Studies on pyran derivatives as CDK2 inhibitors revealed that specific substitutions led to enhanced cytotoxic effects against cancer cell lines. mdpi.com The presence of certain electron-withdrawing or electron-donating groups can influence the molecule's electronic properties and its ability to form key interactions within the enzyme's binding pocket. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
